molecular formula C3H4NO2- B8329488 CID 3424444

CID 3424444

Cat. No. B8329488
M. Wt: 86.07 g/mol
InChI Key: WBGBOXYJYPVLQJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 3424444 is a useful research compound. Its molecular formula is C3H4NO2- and its molecular weight is 86.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 3424444 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 3424444 including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

CID 3424444

Molecular Formula

C3H4NO2-

Molecular Weight

86.07 g/mol

IUPAC Name

aziridine-2-carboxylate

InChI

InChI=1S/C3H5NO2/c5-3(6)2-1-4-2/h2,4H,1H2,(H,5,6)/p-1

InChI Key

WBGBOXYJYPVLQJ-UHFFFAOYSA-M

Canonical SMILES

C1C(N1)C(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To solution of methyl 2,3-dibromopropionate (25 mL, 198 mmol) in toluene at 5° C. was added triethylamine (55 mL, 0.39 mmol) in toluene (100 mL). After stirring for 5 min (S)-(1)-phenethylamine (25 mL, 198 mmol) in toluene (100 mL) was added dropwise. The suspension was refluxed for 3 h and allowed to cool down, filtered and the volatiles were evaporated under reduced pressure to give a residue that was purified by column chromatography (950 g of silica gel) with a gradient of 0-20% EtOAc in cyclohexane to yield to (S)-methyl 145)-1-phenylethyl)aziridine-2-carboxylate EBE 06044A as a yellow oil (17.31 g, 43% yield) and (R)-methyl 1-((S)-1-phenylethyl)aziridine-2-carboxylate EBE 06044B as a yellow oil (15.14 g, 37% yield).
Name
(R)-methyl 1-((S)-1-phenylethyl)aziridine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
(S)-(1)-phenethylamine
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
43%
Yield
37%

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